N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
Beschreibung
The exact mass of the compound this compound is 333.12594604 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-methyl-N-[(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19(23(21,22)12-2-3-12)7-11-8-20(9-11)15-13-4-5-16-6-14(13)17-10-18-15/h4-6,10-12H,2-3,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQQKKDKFMNVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 results in a significant alteration in cell cycle progression. This interaction leads to the inhibition of cell proliferation, particularly in cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is crucial for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, thereby halting cell proliferation.
Pharmacokinetics
The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells. This property could potentially enhance its bioavailability.
Biologische Aktivität
N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H19N5O2S
- Molecular Weight : 321.40 g/mol
- Purity : Typically around 95%
- IUPAC Name : N-methyl-N-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
The compound primarily acts as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt), which plays a crucial role in the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway. This pathway is critical for regulating cell proliferation and survival, especially in cancer cells where PKB signaling is often dysregulated. By inhibiting PKB, the compound can lead to decreased cell proliferation and increased apoptosis in cancerous cells.
Anticancer Efficacy
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, the compound has been tested against:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | 2.39 ± 0.10 | Comparable to sorafenib (2.12 ± 0.18) |
| HCT116 (Colorectal) | 3.90 ± 0.33 | Comparable to sorafenib (2.25 ± 0.71) |
| PC-3 (Prostate) | Not specified | Lower sensitivity observed |
These findings suggest that the compound may serve as a promising lead for further development in anticancer therapies targeting the PI3K-Akt pathway .
Case Studies
- In Vitro Studies : In a study evaluating various derivatives of pyrido[3,4-d]pyrimidine, this compound demonstrated potent inhibition of cell growth in A549 and HCT116 cell lines using the MTT assay method.
- Structure–Activity Relationship (SAR) : The study highlighted that modifications on the pyridine ring significantly influenced the inhibitory activity of the compound against cancer cells. Electron-withdrawing groups on the aromatic rings were found to enhance activity compared to electron-donating groups .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have not been extensively detailed in available literature; however, its structural characteristics suggest good oral bioavailability due to its lipophilic nature and ability to penetrate cellular membranes effectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
